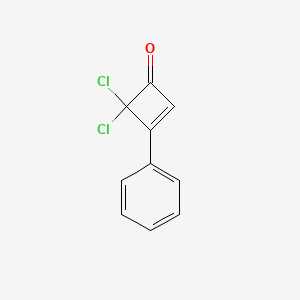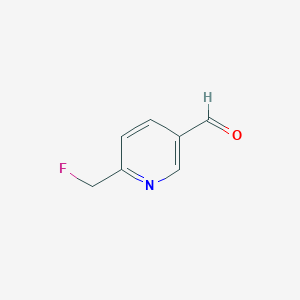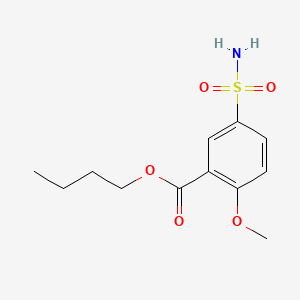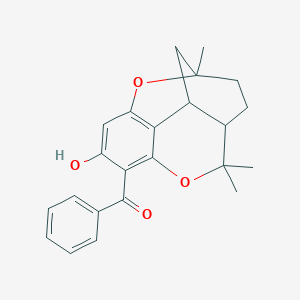![molecular formula C17H20N6O4 B12044760 7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 478253-58-6](/img/structure/B12044760.png)
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione belongs to the class of purine derivatives. It’s a complex organic molecule with intriguing properties. Let’s explore further.
Métodos De Preparación
Synthetic Routes::
Hydrazine Derivatization: The compound can be synthesized by reacting a hydrazine derivative (such as hydrazine hydrate) with a suitable purine precursor. The hydrazine group is essential for the formation of the central hydrazino moiety.
Condensation Reaction: The key step involves condensation between the hydrazine group and the aldehyde or ketone functionality present in the precursor. This forms the central hydrazone linkage.
Substitution and Cyclization: Further reactions lead to cyclization, resulting in the fused purine ring system.
Industrial Production:: Industrial-scale production typically involves multi-step processes, carefully optimized for yield and purity. These methods are proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the hydrazone functionality or other substituents.
Substitution: Substitution reactions at the purine ring positions are possible.
Tautomerization: The compound can exist in different tautomeric forms due to proton shifts.
Hydrazine Hydrate: Used for hydrazone formation.
Aldehydes/Ketones: Reactants for condensation.
Acids/Bases: Control tautomeric equilibrium.
Oxidizing/Reducing Agents: Modify functional groups.
Major Products:: The major product is the fully cyclized compound, which retains the hydrazone linkage and the purine ring system.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Medicine: Investigated for potential antiviral, anticancer, or anti-inflammatory properties.
Chemistry: Used as a building block for more complex molecules.
Biological Studies: Probes molecular interactions due to its unique structure.
Industry: May serve as a precursor for pharmaceuticals or specialty chemicals.
Mecanismo De Acción
The exact mechanism remains an active area of research. its hydrazone functionality suggests potential interactions with enzymes, receptors, or nucleic acids. Further studies are needed to elucidate specific targets and pathways.
Comparación Con Compuestos Similares
While there are no direct analogs with the same substituents, related hydrazone-containing purines exist. Notable examples include 1,3-dimethyl-7-(2-hydroxyethyl)purine-2,6-dione and 7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6-dione .
: Example reference. : Another example reference.
Propiedades
Número CAS |
478253-58-6 |
|---|---|
Fórmula molecular |
C17H20N6O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
7-(2-hydroxyethyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C17H20N6O4/c1-10(11-4-6-12(27-3)7-5-11)20-21-16-18-14-13(23(16)8-9-24)15(25)19-17(26)22(14)2/h4-7,24H,8-9H2,1-3H3,(H,18,21)(H,19,25,26)/b20-10+ |
Clave InChI |
VUXYJKIJOPHVTJ-KEBDBYFISA-N |
SMILES isomérico |
C/C(=N\NC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)OC |
SMILES canónico |
CC(=NNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044718.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12044722.png)
![3-(4-ethoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12044726.png)
![3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044731.png)
![3-[2-(1-naphthylmethoxy)phenyl]-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044737.png)

![6-methyl-2-[(E)-3-phenylprop-1-enyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044745.png)
![2-amino-6-benzyl-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12044752.png)

